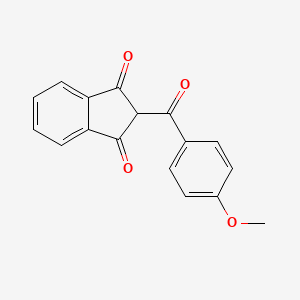
2-(4-Methoxybenzoyl)indan-1,3-dione
概要
説明
2-(4-Methoxybenzoyl)indan-1,3-dione is a versatile organic compound with the molecular formula C17H12O4 and a molecular weight of 280.27 g/mol . This compound is known for its utility as a building block in organic synthesis, particularly in the creation of various organic compounds . It is characterized by its solid-powder form and is often used in research settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione typically involves the reaction of 4-methoxybenzoyl chloride with indan-1,3-dione under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the acylation process. The reaction mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification steps such as recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
2-(4-Methoxybenzoyl)indan-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoyl or indan-1,3-dione derivatives .
科学的研究の応用
2-(4-Methoxybenzoyl)indan-1,3-dione has a wide range of applications in scientific research:
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the manufacture of pharmaceuticals, agrochemicals, dyes, and pigments.
作用機序
The mechanism of action of 2-(4-Methoxybenzoyl)indan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(4-Methoxybenzoyl)indane-1,3-dione: A closely related compound with similar structural features and applications.
4-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)carbonyl]anisole: Another structurally related compound used in similar research contexts.
Uniqueness
2-(4-Methoxybenzoyl)indan-1,3-dione is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to form high-quality crystals also makes it suitable for research applications requiring precise structural analysis .
特性
IUPAC Name |
2-(4-methoxybenzoyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-21-11-8-6-10(7-9-11)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSFXAKMNPVRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371552 | |
| Record name | 2-(4-Methoxybenzoyl)indan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147847-17-4 | |
| Record name | 2-(4-Methoxybenzoyl)indan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















